molecular formula C9H5BrClN3 B8301828 4-(5-Bromo-2-chloropyridin-3-yl)pyrimidine

4-(5-Bromo-2-chloropyridin-3-yl)pyrimidine

Cat. No. B8301828
M. Wt: 270.51 g/mol
InChI Key: NXEVXMQUPZGSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476434B2

Procedure details

5-Bromo-2-chloronicotinic acid (10.0 g, 42.3 mmol) was treated with thionyl chloride (10.0 mL, 137 mmol) and heated to 50° C. for 18 hours. The volatiles were removed and the resulting crude acyl chloride was treated with 80 mL anhydrous THF, trimethylsilylacetylene (5.98 mL, 42.3 mmol), and copper iodide (322 mg, 1.79 mmol). The suspension was sparged with argon for 30 seconds then dichloropalladium bistriphenylphosphine (594 mg, 0.846 mmol) was added followed by triethylamine (6.18 mL, 44.4 mmol). After a brief exotherm, the reaction mixture was stirred at ambient temperature for 1 hour before addition of formamidine hydrochloride (4.09 g, 50.8 mmol), sodium carbonate monohydrate (15.7 g, 127 mmol), and methanol (100 mL). After stirring at ambient temperature (mild exotherm) for 15 minutes, the reaction was heated to reflux for 3 hours. The mixture was then allowed to cool before it was filtered through Celite and concentrated in vacuo. The resulting oil was purified by column chromatography using 10-70% EtOAc/hexanes and triturated with diethyl ether to afford the title compound as a tan, crystalline solid. MS m/z=270 (M+H)+. Calc'd for C9H5BrClN3: 270.52.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.98 mL
Type
reactant
Reaction Step Two
Quantity
322 mg
Type
catalyst
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
dichloropalladium bistriphenylphosphine
Quantity
594 mg
Type
reactant
Reaction Step Three
Quantity
6.18 mL
Type
reactant
Reaction Step Four
Quantity
4.09 g
Type
reactant
Reaction Step Five
Quantity
15.7 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7](O)=O.S(Cl)(Cl)=O.C[Si]([C:20]#[CH:21])(C)C.C(N(CC)CC)C.Cl.[CH:30]([NH2:32])=[NH:31].O.C(=O)([O-])[O-].[Na+].[Na+]>[Cu](I)I.CO.C1COCC1>[Br:1][C:2]1[CH:10]=[C:6]([C:7]2[CH:21]=[CH:20][N:32]=[CH:30][N:31]=2)[C:5]([Cl:11])=[N:4][CH:3]=1 |f:4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)O)C1)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.98 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
322 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
dichloropalladium bistriphenylphosphine
Quantity
594 mg
Type
reactant
Smiles
Step Four
Name
Quantity
6.18 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
4.09 g
Type
reactant
Smiles
Cl.C(=N)N
Name
Quantity
15.7 g
Type
reactant
Smiles
O.C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature (mild exotherm) for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed
CUSTOM
Type
CUSTOM
Details
The suspension was sparged with argon for 30 seconds
Duration
30 s
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool before it
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)C1=NC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.